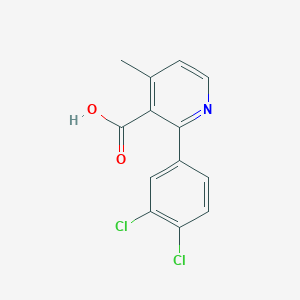
2-(4-Methyl-1H-indazol-3-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-メチル-1H-インダゾール-3-イル)エタンアミンは、インダゾール誘導体のクラスに属する化学化合物です。インダゾールは、ベンゼン環とピラゾール環が融合した二環式構造です。この化合物は、その潜在的な生物活性と科学研究のさまざまな分野における応用により注目されています。
2. 製法
合成経路と反応条件
2-(4-メチル-1H-インダゾール-3-イル)エタンアミンの合成は、通常、インダゾールコアの形成に続いてエタンアミン側鎖の導入を行います。一般的な方法の1つは、適切な前駆体を酸性または塩基性条件下で環化させてインダゾール環を形成する方法です。メチル基はアルキル化反応で導入され、エタンアミン側鎖は還元的アミノ化またはその他の適切な方法で添加されます。
工業的生産方法
2-(4-メチル-1H-インダゾール-3-イル)エタンアミンの工業生産には、高収率と高純度を保証する最適化された合成経路が用いられる場合があります。これらの方法は、一貫性と品質を維持しながら、生産をスケールアップするために、連続フロー反応器と高度な精製技術を使用することが多いです。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1H-indazol-3-yl)ethanamine typically involves the formation of the indazole core followed by the introduction of the ethanamine side chain. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the indazole ring. The methyl group is introduced through alkylation reactions, and the ethanamine side chain is added via reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining consistency and quality.
化学反応の分析
反応の種類
2-(4-メチル-1H-インダゾール-3-イル)エタンアミンは、次のようなさまざまな化学反応を受ける可能性があります。
酸化: この化合物は酸化されて対応する酸化物または他の酸化された誘導体を形成することができます。
還元: 還元反応は、ニトロ基をアミンに還元するなど、官能基を変えることができます。
置換: この化合物は、官能基が他の基に置き換わる求核置換反応または求電子置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤がよく使用されます。
置換: ハロゲン、ハロゲン化アルキル、その他の求電子剤または求核剤などの試薬が、適切な条件下で使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化は酸化物を生成する可能性があり、置換反応はさまざまな置換誘導体を生成する可能性があります。
科学的研究の応用
2-(4-メチル-1H-インダゾール-3-イル)エタンアミンは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな化学反応における試薬として使用されます。
生物学: この化合物は、抗菌、抗炎症、抗がん作用などの潜在的な生物活性を研究されています。
医学: さまざまな疾患に対する治療薬としての可能性を探る研究が進められています。
産業: 新素材の開発や、医薬品や農薬の生産における中間体として使用されます。
作用機序
2-(4-メチル-1H-インダゾール-3-イル)エタンアミンの作用機序には、特定の分子標的や経路との相互作用が関係しています。この化合物は、酵素、受容体、またはその他のタンパク質に結合して、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な分子標的と経路は、特定の用途と使用の文脈によって異なります。
類似化合物との比較
類似化合物
2-(1H-インダゾール-3-イル)エタンアミン: 4位にメチル基がありません。
2-(4-クロロ-1H-インダゾール-3-イル)エタンアミン: メチル基の代わりに塩素原子を含んでいます。
2-(4-メチル-1H-インダゾール-3-イル)エタノール: アミン基の代わりにヒドロキシル基を持っています。
独自性
2-(4-メチル-1H-インダゾール-3-イル)エタンアミンは、4位にメチル基とエタンアミン側鎖が存在するため、独自です。これらの構造的特徴は、その独特の化学的および生物学的特性に貢献し、さまざまな研究アプリケーションにとって貴重な化合物となっています。
特性
分子式 |
C10H13N3 |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
2-(4-methyl-2H-indazol-3-yl)ethanamine |
InChI |
InChI=1S/C10H13N3/c1-7-3-2-4-8-10(7)9(5-6-11)13-12-8/h2-4H,5-6,11H2,1H3,(H,12,13) |
InChIキー |
AZIQDKTWNFAUDO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC2=NNC(=C12)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



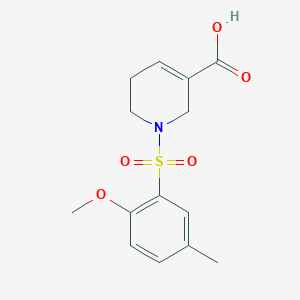
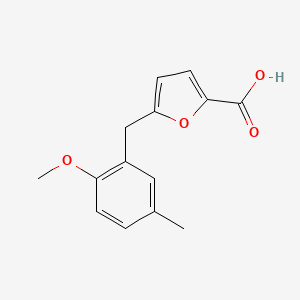
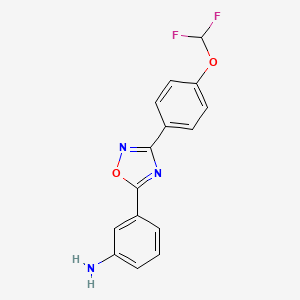


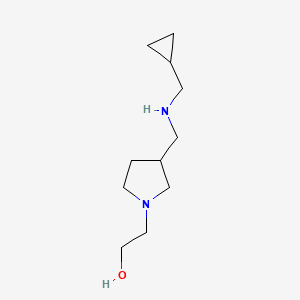
![2-amino-N,3-dimethyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B11796426.png)
![(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B11796428.png)

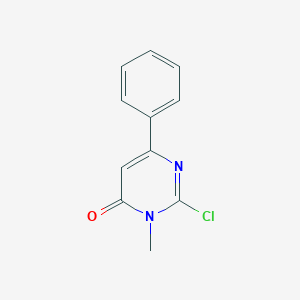
![(R)-1-(1-Cyclopropyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11796450.png)
